1-Menthene

描述

Structure

3D Structure

属性

CAS 编号 |

11028-39-0 |

|---|---|

分子式 |

C32H62O4S |

分子量 |

138.25 g/mol |

IUPAC 名称 |

1-methyl-2-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H18/c1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3 |

InChI 键 |

JXMFWIFYAPYINL-UHFFFAOYSA-N |

SMILES |

CC1=C(CCCC1)C(C)C |

规范 SMILES |

CC1=C(CCCC1)C(C)C |

其他CAS编号 |

15582-48-6 |

同义词 |

1-menthene o-menthene |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Menthene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Menthene, a monoterpene of significant interest in organic chemistry. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of its chemical structure and synthetic pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

This compound, a cycloalkene, is a member of the p-menthane series of monoterpenes. Its structure consists of a cyclohexene ring substituted with a methyl group and an isopropyl group.

IUPAC Name: 1-methyl-4-(propan-2-yl)cyclohex-1-ene[1]

Synonyms: p-Menth-1-ene, Carvomenthene[1]

Molecular Formula: C₁₀H₁₈[2]

Molecular Weight: 138.25 g/mol [2]

CAS Registry Number: 5502-88-5[1]

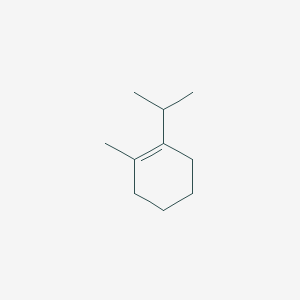

To further illustrate its structure, a 2D chemical structure diagram is provided below, generated using the DOT language.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈ | [2] |

| Molecular Weight | 138.25 g/mol | [2] |

| Appearance | Colorless clear liquid (est) | [3] |

| Boiling Point | 174.5 °C at 760 mmHg | [3] |

| Density | 0.8271 g/cm³ at 18 °C | [4] |

| Flash Point | 43.3 °C (110.0 °F) TCC (est) | [3] |

| Refractive Index | 1.458 at 20 °C | [5] |

| Vapor Pressure | 1.501 mmHg at 25 °C (est) | [3] |

| Solubility | Insoluble in water; Soluble in alcohol | [3] |

| logP (o/w) | 4.732 (est) | [3] |

Experimental Protocols

Synthesis of this compound via Dehydration of Menthol

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of menthol. This E1 elimination reaction typically yields a mixture of menthene isomers, with this compound being a major product according to Zaitsev's rule.[6]

Materials:

-

Menthol (25 mL)

-

85% Phosphoric acid (5 mL)

-

Boiling chips

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Distillation apparatus (fractional and simple)

-

Round bottom flask (250 mL)

-

Heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 25 mL of menthol and 5 mL of 85% phosphoric acid. Add 4-8 boiling chips to ensure smooth boiling.[6]

-

Dehydration: Assemble a fractional distillation apparatus and heat the mixture using a heating mantle. The reaction proceeds via an E1 mechanism where the acid protonates the hydroxyl group of menthol, which then leaves as water, forming a carbocation intermediate.[6][7] Elimination of a proton from an adjacent carbon results in the formation of a double bond.

-

Product Collection: Collect the distillate, which will be a mixture of menthene isomers and some unreacted menthol.[6]

-

Workup: Transfer the distillate to a separatory funnel. Carefully add 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this may produce carbon dioxide gas.[6] Wash the organic layer with water.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

-

Purification: Perform a simple distillation of the dried product to further purify the this compound from any remaining menthol and other isomers.[6]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

GC-MS is a powerful technique for separating and identifying the components of the product mixture, confirming the presence of this compound and determining its purity.

General Protocol:

-

Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.

-

Injector: Split/splitless injector, with an injection volume of approximately 1 µL.

-

Oven Program: A temperature gradient is employed to separate the components. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion and characteristic fragment ions of this compound.

-

Identification: The retention time and the mass spectrum of the eluting peak are compared with a reference standard or a spectral library (e.g., NIST) for positive identification. The mass spectrum of this compound will show a molecular ion peak at m/z 138 and a characteristic fragmentation pattern.

-

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the connectivity of atoms and the stereochemistry.

General Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition: A standard proton NMR experiment is performed. Key signals to expect include those for the vinylic proton, the isopropyl group protons, and the methyl group protons, each with characteristic chemical shifts and coupling patterns.

-

-

¹³C NMR Spectroscopy:

-

Acquisition: A standard carbon NMR experiment with proton decoupling is performed. The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, with the olefinic carbons appearing at a characteristic downfield shift. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[9]

-

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key feature is the C=C double bond.

General Protocol:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Acquisition: The spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

-

Key Absorptions: The IR spectrum of this compound will show characteristic C-H stretching frequencies for sp² and sp³ hybridized carbons, and a C=C stretching absorption in the region of 1640-1680 cm⁻¹. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the removal of the starting material, menthol.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of this compound in major signaling pathways or its specific biological activities. Much of the research has focused on its precursor, menthol, which is known to interact with TRPM8 receptors to produce a cooling sensation and has been studied for its analgesic and other biological properties.[10][11] The metabolism of menthol has been investigated, but this does not directly translate to the biological activity of this compound.[12] Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

The following diagram illustrates the chemical relationship between the precursor, menthol, and the potential menthene isomers formed during the dehydration reaction.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways.[1] It may also cause an allergic skin reaction.[1] Standard laboratory safety precautions should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The information presented, including the tabulated physicochemical data and detailed experimental protocols, serves as a valuable resource for scientists and researchers. While the direct biological activity and involvement in signaling pathways of this compound remain areas for further investigation, this guide provides a solid foundation for future studies on this and related monoterpenes.

References

- 1. p-Menth-1-ene | C10H18 | CID 21671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H18 | CID 25445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. para-1-menthene, 5502-88-5 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Menthol - Wikipedia [en.wikipedia.org]

- 11. Menthol: a simple monoterpene with remarkable biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Menthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Menthene (also known as p-menth-1-ene), a monoterpene of significant interest in chemical research and natural product chemistry. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines typical experimental protocols for obtaining this data, and presents the information in a clear, structured format for easy reference and comparison.

Introduction

This compound is a cyclic monoterpene with the chemical formula C₁₀H₁₈. Its structure, characterized by a cyclohexene ring substituted with a methyl and an isopropyl group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is crucial for its identification, quantification, and the elucidation of its role in various chemical and biological processes.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Data

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. Based on available spectral database information, the approximate chemical shifts for the carbon atoms in this compound are provided below.

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 | ~134 |

| C2 | ~121 |

| C3 | ~31 |

| C4 | ~41 |

| C5 | ~27 |

| C6 | ~30 |

| C7 (Methyl) | ~23 |

| C8 (Isopropyl CH) | ~32 |

| C9, C10 (Isopropyl CH₃) | ~20 |

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of C-H bonds of sp² and sp³ hybridized carbons and a carbon-carbon double bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3017 | C-H Stretch | =C-H (sp²) |

| 2955 - 2850 | C-H Stretch | -C-H (sp³) |

| ~1675 | C=C Stretch | Alkene |

| ~1450 | C-H Bend | -CH₂, -CH₃ |

| ~800 | =C-H Bend | Trisubstituted Alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | Low | [M - CH₃]⁺ |

| 95 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 81 | High | [C₆H₉]⁺ |

| 68 | Moderate | [C₅H₈]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of terpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, resulting in a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is first recorded. The sample is then placed, and the sample spectrum is acquired. The instrument typically scans a wavenumber range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated this compound then enters the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample is typically ionized by Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed analysis, it is recommended to consult specialized spectral databases and peer-reviewed literature.

The Enigmatic Presence of 1-Menthene in Nature and a Practical Approach to its Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Menthene, a monoterpene of significant interest in synthetic chemistry and fragrance applications, presents a curious case in the realm of natural products. While its presence has been reported in the essential oils of various plant species, it typically occurs as a minor constituent, making its direct isolation from these sources a challenging and often inefficient endeavor. This technical guide provides a comprehensive overview of the known natural sources of this compound, summarizes the quantitative challenges in its direct extraction, and presents a detailed, practical protocol for its isolation via the acid-catalyzed dehydration of menthol, a readily available natural precursor.

Natural Sources of this compound: A Tale of Trace Existence

This compound has been identified as a volatile component in the essential oils of several plant species. However, it is crucial to note that it is rarely a major component, often existing in trace amounts alongside a complex mixture of other terpenes and terpenoids.

Table 1: Reported Natural Sources of this compound and its Precursors

| Plant Species | Family | Common Name | Reported Presence of this compound or Precursors | Quantitative Data for this compound |

| Mentha species (e.g., Mentha piperita, Mentha arvensis) | Lamiaceae | Peppermint, Corn Mint | Major constituents are menthol and menthone; this compound may be present as a minor component. | Typically not reported or in trace amounts (<1%). |

| Juniperus excelsa | Cupressaceae | Greek Juniper | Essential oil is rich in α-pinene and cedrol; this compound is not a major reported constituent.[1][2][3][4][5] | Not consistently detected or in trace amounts. |

| Aloe africana | Asphodelaceae | African Aloe | The presence of this compound has been reported in the plant's volatile profile. | Specific quantitative data is not readily available in the literature. |

| Hansenia forbesii | Apiaceae | The presence of this compound has been reported in the plant's essential oil. | Specific quantitative data is not readily available in the literature. |

The low natural abundance of this compound makes its direct isolation from these plant materials impractical for obtaining substantial quantities. The process would require the processing of large amounts of biomass and involve sophisticated and costly separation techniques to isolate the target compound from a myriad of structurally similar molecules.

Isolation of this compound via Dehydration of Menthol: A Practical and Efficient Approach

Given the challenges of direct natural extraction, the most common and efficient method for obtaining this compound is through the acid-catalyzed dehydration of menthol. Menthol, a major component of mint essential oils, is a readily available and relatively inexpensive starting material.[6][7][8][9][10] This chemical transformation provides a high yield of a mixture of menthene isomers, with this compound being the predominant product according to Zaitsev's rule.[6]

Experimental Protocol: Acid-Catalyzed Dehydration of Menthol

This protocol details the laboratory-scale synthesis and purification of this compound from menthol.

Materials and Reagents:

-

(-)-Menthol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled Water

-

Diethyl Ether (or other suitable organic solvent)

-

Boiling Chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask, heating mantle)

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Rotary evaporator (optional)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Reaction Setup:

-

Place 10 g of (-)-menthol into a 100 mL round-bottom flask.

-

Add a few boiling chips to the flask.

-

Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid (or phosphoric acid) to the flask. The mixture will become warm.

-

-

Dehydration Reaction:

-

Assemble a simple distillation apparatus with the round-bottom flask as the distillation pot.

-

Heat the mixture gently using a heating mantle.

-

The menthene isomers will begin to distill over. Collect the distillate, which will appear as a colorless, oily liquid, often with some water. The distillation temperature should be monitored and will typically be in the range of 165-175°C.

-

-

Work-up and Neutralization:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from carbon dioxide evolution.

-

Separate and discard the lower aqueous layer.

-

Wash the organic layer with 20 mL of distilled water.

-

Again, separate and discard the aqueous layer.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Add a small amount of anhydrous sodium sulfate to dry the organic layer. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear when dry.

-

Decant or filter the dried liquid into a pre-weighed round-bottom flask.

-

If a solvent such as diethyl ether was used for extraction during the work-up, remove the solvent using a rotary evaporator.

-

-

Purification by Fractional Distillation:

Table 2: Physical Properties of Menthene Isomers

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | 138.25 | ~176 |

| 3-Menthene | 138.25 | ~168 |

Characterization:

The purity and composition of the final product should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17][18][19][20][21][22][23] The GC analysis will allow for the quantification of the different menthene isomers present in the product mixture.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical profile of Juniperus excelsa M. Bieb. essential oil within and between populations and its weed seed suppression effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theaic.org [theaic.org]

- 5. Essential Oil Composition and Bioactivity of Two Juniper Species from Bulgaria and Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. journals.uc.edu [journals.uc.edu]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. cannabissciencetech.com [cannabissciencetech.com]

- 17. researchgate.net [researchgate.net]

- 18. frontiersin.org [frontiersin.org]

- 19. aensiweb.com [aensiweb.com]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ncasi.org [ncasi.org]

- 23. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Menthene

This technical guide provides a comprehensive overview of 1-Menthene, including its chemical identity, physicochemical properties, synthesis, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identifiers

This compound is a monoterpene hydrocarbon with several isomers depending on the position of the double bond and the stereochemistry of the substituents. The most common isomers are p-menth-1-ene and o-menth-1-ene.

| Identifier | Value |

| IUPAC Name | 1-methyl-4-(1-methylethyl)cyclohex-1-ene (for p-menth-1-ene)[1][2] |

| 1-methyl-2-(propan-2-yl)cyclohexene (for o-menth-1-ene)[3] | |

| CAS Number | 5502-88-5 (for p-menth-1-ene)[1][2] |

| 1195-31-9 (for (+)-p-Menth-1-ene)[4][5] | |

| 11028-39-0 (general for this compound)[6][7] | |

| Molecular Formula | C10H18[2][3][7] |

| Molecular Weight | 138.25 g/mol [3][5][7] |

| Synonyms | Carvomenthene, 1-p-Menthene, 1-Methyl-4-isopropylcyclohexene[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of p-menth-1-ene.

| Property | Value | Reference |

| Appearance | Colorless mobile liquid | |

| Odor | Hydrocarbon-like, similar to p-Cymene | [5] |

| Density | 0.823 g/mL at 20 °C | [5][7] |

| Boiling Point | 174.5 - 177 °C | [1][5] |

| Flash Point | 44.8 °C | [7] |

| Refractive Index | 1.458 at 20 °C | [7] |

| Vapor Pressure | 1.8 mmHg at 25 °C | [7] |

| Solubility | Insoluble in water; soluble in alcohol and miscible with oils | [1][5] |

Synthesis of this compound

Several synthetic routes to this compound have been established, often starting from readily available natural products like menthol or limonene.

Dehydration of Menthol

A common laboratory and industrial method for the synthesis of menthene isomers is the acid-catalyzed dehydration of menthol. The reaction with 2% sulfuric acid typically yields 3-menthene as the major product, but other isomers can be formed.[8]

Catalytic Hydrogenation of Limonene

(+)-1-Menthene can be synthesized via the selective catalytic reduction of (+)-Limonene using a Raney-Nickel (Ra-Ni) catalyst.[9] This reaction is a key step in some synthetic pathways to (-)-menthol.

Caption: Synthesis of (+)-1-hydroxyneocarvomenthol from (+)-Limonene.

Experimental Protocols

Synthesis of 1-p-menthene-8-thiol

Reduction of the Precursor to 1-p-menthene-8-thiol

-

Reaction Setup: A suspension of 72 mg (1.9 mmol) of lithium aluminum hydride (LiAlH4) in 3 ml of tetrahydrofuran (THF) is brought to a boil with stirring under a nitrogen atmosphere.

-

Addition of Precursor: A solution of 0.637 g (3.8 mmol) of the precursor compound in 12 ml of THF is added to the boiling LiAlH4 suspension.

-

Reflux: The reaction mixture is refluxed for an additional hour.

-

Quenching: The mixture is cooled to 0°C, and the excess LiAlH4 is decomposed by the careful addition of water.

-

Extraction: The resulting mixture is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic phases are washed three times with water, dried, and the solvent is evaporated.

-

Purification: Fractional distillation of the crude residue yields 0.450 g (69% yield) of 1-p-menthene-8-thiol with a boiling point of 40°C at 0.133 Pa.[10]

Caption: Experimental workflow for the synthesis of 1-p-menthene-8-thiol.

Applications in Drug Development and Green Chemistry

While this compound itself is not a widely used active pharmaceutical ingredient (API), its derivatives and related compounds are significant in the pharmaceutical industry. For instance, menthol, which can be synthesized from this compound, has various medical applications.[8]

The synthesis of complex pharmaceutical intermediates and APIs often involves multi-step processes where the principles of green chemistry are increasingly important.[11][12] The use of catalytic hydrogenation, as seen in the synthesis of this compound from limonene, is an example of a green chemistry approach that avoids stoichiometric reagents. The pharmaceutical industry is actively seeking to replace hazardous solvents and improve the overall environmental footprint of drug manufacturing.[12] The synthesis of menthol and its precursors, including this compound, is a field where green chemistry principles have been successfully applied, for example, in the development of asymmetric syntheses to produce specific enantiomers.[8]

Safety and Toxicology

This compound is a flammable liquid and vapor.[13] It may be fatal if swallowed and enters the airways.[13] It can also cause an allergic skin reaction.[13] Toxicity data indicates it is moderately toxic by the intraperitoneal route and mildly toxic by ingestion. When heated to decomposition, it emits acrid smoke and irritating fumes.[6] It is also considered toxic to aquatic life with long-lasting effects.[13] Proper safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be observed when handling this compound.

References

- 1. para-1-menthene, 5502-88-5 [thegoodscentscompany.com]

- 2. Cyclohexene, 1-methyl-4-(1-methylethyl)- [webbook.nist.gov]

- 3. This compound | C10H18 | CID 25445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-P-MENTH-1-ENE | 1195-31-9 [chemicalbook.com]

- 5. 1195-31-9 CAS MSDS ((+)-P-MENTH-1-ENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS No.11028-39-0,this compound Suppliers [lookchem.com]

- 7. This compound | 11028-39-0 [chemnet.com]

- 8. Menthol - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. prepchem.com [prepchem.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p-Menth-1-ene | C10H18 | CID 21671 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 1-Menthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Menthene, a monoterpene of significant interest in chemical research and drug development. This document outlines its boiling point and density, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties of this compound

This compound, with the chemical formula C₁₀H₁₈, is a cyclic monoterpene that exists as a colorless liquid.[1] Accurate determination of its physical properties is crucial for its application in synthesis, as a solvent, and in the formulation of therapeutic agents. The boiling point and density are fundamental parameters for its purification, handling, and quality control.

Quantitative Data Summary

The physical properties of this compound have been reported in various chemical literature and databases. A summary of these values is presented below for easy reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 172.1 | °C | at 760 mmHg[2] |

| Boiling Point | 175-177 | °C | at standard atmospheric pressure |

| Density | 0.823 | g/cm³ | at 20 °C[2] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for the accurate determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure. Two common methods for its determination are detailed below.

1. Distillation Method

This method is suitable when a sufficient quantity of the sample is available and also serves as a means of purification.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

-

The constant temperature observed during the collection of the distillate is recorded as the boiling point.

-

2. Capillary Method (Siwoloboff Method)

This micro-method is ideal when only a small amount of the sample is available.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a sample tube.

-

Procedure:

-

A small amount of the liquid sample is placed in the sample tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube.

-

The sample tube is attached to a thermometer, and both are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Determination of Density

Density is the mass of a substance per unit volume. It is an important parameter for substance identification and purity assessment.

1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

-

Apparatus: A pycnometer (a small glass flask with a ground glass stopper having a capillary tube), and an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

2. Hydrometer Method

This method provides a direct and rapid measurement of liquid density.

-

Apparatus: A hydrometer and a graduated cylinder of appropriate size.

-

Procedure:

-

The liquid sample is poured into a graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. The reading should be taken from the bottom of the meniscus.

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

In-depth Technical Guide to the Stereoisomers and Chirality of 1-Menthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 1-menthene, a monoterpene of significant interest in chemical synthesis and fragrance science. The document details the structural isomers, stereogenic centers, and enantiomeric properties of this compound, with a focus on p-menth-1-ene. Detailed experimental protocols for the synthesis, separation, and characterization of its stereoisomers are presented, including enantioselective synthesis, chiral gas chromatography-mass spectrometry (GC-MS), and polarimetry. All quantitative data is summarized for clarity, and key chemical pathways are visualized to facilitate a deeper understanding of the stereochemical principles governing this molecule.

Introduction to this compound and its Isomers

This compound (C₁₀H₁₈) is a cyclic monoterpene that exists as two primary positional isomers: o-menth-1-ene (1-methyl-2-propan-2-ylcyclohexene) and p-menth-1-ene (1-methyl-4-propan-2-ylcyclohexene).[1] These isomers differ in the placement of the methyl and isopropyl groups on the cyclohexene ring.

o-Menth-1-ene

o-Menth-1-ene is generally considered to be achiral as it possesses a plane of symmetry that bisects the molecule through the double bond and the isopropyl group. This symmetry plane prevents the existence of non-superimposable mirror images, and therefore, it does not exhibit enantiomerism.

p-Menth-1-ene

In contrast, p-menth-1-ene possesses a single stereogenic center at the C4 position, the carbon atom to which the isopropyl group is attached.[2] A stereogenic center is a carbon atom bonded to four different groups, which in the case of p-menth-1-ene are:

-

A hydrogen atom

-

An isopropyl group

-

A -CH₂-CH₂- group within the ring

-

A -CH=C(CH₃)- group within the ring

The presence of this single stereogenic center means that p-menth-1-ene is a chiral molecule and exists as a pair of enantiomers: (R)-p-menth-1-ene and (S)-p-menth-1-ene.[2] According to the 2ⁿ rule, where 'n' is the number of stereogenic centers, p-menth-1-ene has 2¹ = 2 possible stereoisomers.[3]

Quantitative Data on p-Menth-1-ene Stereoisomers

The enantiomers of p-menth-1-ene exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light. This optical activity is a key characteristic used to distinguish between them.

| Property | (R)-p-Menth-1-ene | (S)-p-Menth-1-ene |

| IUPAC Name | (4R)-1-methyl-4-(1-methylethyl)cyclohex-1-ene | (4S)-1-methyl-4-(1-methylethyl)cyclohex-1-ene |

| Synonyms | (+)-p-Menth-1-ene | (-)-p-Menth-1-ene |

| CAS Number | 1195-31-9 | Not readily available |

| Molecular Weight | 138.25 g/mol | 138.25 g/mol |

| Boiling Point | 175-177 °C | 175-177 °C |

| Density | 0.823 g/mL at 20 °C | 0.823 g/mL at 20 °C |

| Specific Rotation ([α]D) | > 0° (dextrorotatory) | < 0° (levorotatory) |

Note: While it is established that the (R)-enantiomer is dextrorotatory, a precise, experimentally verified value for the specific rotation of the pure enantiomers of p-menth-1-ene is not consistently reported in publicly available literature. The sign of rotation is a critical identifier.

Experimental Protocols

Enantioselective Synthesis of (R)-(+)-p-Menth-1-ene

An established method for the synthesis of enantiomerically enriched p-menth-1-ene involves the selective hydrogenation of a readily available chiral precursor, (R)-(+)-limonene.[4]

Principle: The hydrogenation of limonene, which has two double bonds, can be controlled to selectively reduce the exocyclic double bond, yielding p-menth-1-ene. The use of a stereospecific catalyst and controlled reaction conditions preserves the chirality at the C4 center.

Materials:

-

(R)-(+)-Limonene

-

Platinum on carbon (Pt/C) catalyst

-

Hydrogen gas (H₂)

-

A suitable solvent (e.g., ethanol)

-

Batch or continuous flow reactor

Procedure:

-

The (R)-(+)-limonene is dissolved in the chosen solvent within the reactor vessel.

-

The Pt/C catalyst is added to the solution.

-

The reactor is purged with an inert gas and then filled with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred or flowed through the reactor at a controlled temperature and pressure to facilitate the selective hydrogenation of the exocyclic double bond.

-

Reaction progress is monitored by techniques such as GC-MS to determine the conversion of limonene and the selectivity towards p-menth-1-ene.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude (R)-(+)-p-menth-1-ene.

-

The product can be further purified by distillation.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Separation

Chiral GC-MS is a powerful technique for separating and quantifying the enantiomers of volatile compounds like p-menth-1-ene.[5]

Principle: The separation is achieved using a chiral stationary phase (CSP) in the GC column. The enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and thus their separation.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Cydex-B or equivalent)[5]

Typical GC-MS Parameters:

-

Column: Cydex-B (or equivalent β-cyclodextrin-based chiral capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[5]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

-

Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 150 °C at 3 °C/min, then ramp to 220 °C at 25 °C/min (hold for 5 min).[5]

-

Injector Temperature: 250 °C

-

MS Conditions: Electron Ionization (EI) source, electron energy 70 eV, source temperature 250 °C.

-

Mass Range: m/z 40-450

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Data Analysis: The separated enantiomers will appear as distinct peaks in the chromatogram. The mass spectrometer provides confirmation of the identity of the peaks. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Polarimetry for Determination of Specific Rotation

Polarimetry is used to measure the optical rotation of a chiral compound, from which the specific rotation can be calculated.[6]

Principle: A solution of the chiral compound is placed in a polarimeter, and plane-polarized light is passed through it. The angle to which the plane of polarization is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[6]

Instrumentation:

-

Polarimeter

-

Sodium D-line lamp (589 nm) or other monochromatic light source

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Sample Preparation: Accurately weigh a sample of the purified p-menth-1-ene enantiomer and dissolve it in a known volume of a suitable achiral solvent (e.g., ethanol or chloroform) to create a solution of known concentration (c, in g/100 mL).

-

Zeroing the Instrument: Fill the polarimeter cell with the pure solvent and place it in the instrument. Zero the polarimeter.

-

Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Place the cell back in the polarimeter and measure the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[6]

[α]ᵀλ = α / (l × c)

Where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of the light

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Visualizations of Key Chemical Pathways

Stereoisomers of p-Menth-1-ene

The relationship between the two enantiomers of p-menth-1-ene is that of non-superimposable mirror images.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Solved CHM-231L: Dehydration of Menthol 13. Using the | Chegg.com [chegg.com]

- 3. Stereochemistry and Chirality Text [web.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Biosynthesis of the p-Menthane Skeleton in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The p-menthane monoterpenes, including key compounds like 1-menthene, limonene, and menthol, represent a significant class of plant-specialized metabolites with extensive applications in the pharmaceutical, food, and cosmetic industries. Their biosynthesis is a highly organized and regulated process, primarily studied in species of the Mentha (mint) genus. This technical guide provides a detailed examination of the core biosynthetic pathway leading to the formation of the foundational p-menthane ring structure. It outlines the enzymatic steps from primary metabolism, the subcellular compartmentalization of the pathway, and the key regulatory mechanisms. Furthermore, this document presents quantitative enzymatic data and detailed experimental protocols for the characterization of this pathway, supplemented with logical and procedural diagrams to facilitate a deeper understanding for research and development applications.

Introduction to p-Menthane Monoterpene Biosynthesis

The genus Mentha is renowned for its production of essential oils rich in C10 isoprenoids known as monoterpenes, particularly those with a p-menthane carbon skeleton. These volatile compounds are not only crucial for the plant's ecological interactions, acting as defense agents and pollinator attractants, but are also of immense commercial value.[1][2] The biosynthesis and storage of these essential oils are localized to specialized secretory structures on the plant's aerial surfaces called peltate glandular trichomes.[1][2][3]

The biosynthetic journey to p-menthane monoterpenes is a multi-step, highly compartmentalized process that begins with precursors from primary metabolism. The formation of the parent olefin, (-)-4S-limonene, is the committed step that defines the pathway and serves as the progenitor for a vast array of downstream products, including menthol in peppermint (Mentha x piperita) and carvone in spearmint (Mentha spicata).[1][4][5] Understanding this core pathway is fundamental for efforts in metabolic engineering and the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The synthesis of the p-menthane skeleton begins in the plastids and involves enzymes located in multiple subcellular compartments, highlighting a complex metabolic network.[2][3]

Precursor Supply from the MEP Pathway

The universal C5 building blocks of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are supplied exclusively by the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.[6][7][8] This pathway uses pyruvate and glyceraldehyde-3-phosphate as initial substrates.[2] The first dedicated enzyme towards monoterpene synthesis is 1-deoxy-D-xylulose 5-phosphate synthase (DXS).[6][9]

Formation of the C10 Precursor: Geranyl Diphosphate

Within the leucoplasts of the secretory gland cells, geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP.[2][7] This reaction forms geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes.[2][4][9] The localization of GPPS within the leucoplasts has been confirmed through immunogold labeling studies.[2]

Cyclization: The Committed Step to the p-Menthane Skeleton

The definitive step in p-menthane biosynthesis is the cyclization of the linear GPP molecule into the cyclic olefin (-)-4S-limonene.[5] This complex reaction is catalyzed by the enzyme (-)-4S-limonene synthase (LS), a monoterpene cyclase.[10][11] Like GPPS, limonene synthase is localized to the leucoplasts of the oil gland's secretory cells.[4][7] This cyclization is the first committed step of the pathway, directing metabolic flux specifically towards the production of p-menthane monoterpenes.[10][4] The resulting (-)-limonene serves as the common precursor for subsequent enzymatic transformations that lead to the diverse array of oxygenated monoterpenes found in different mint species.[1][4]

Pathway Visualization and Logic

To clarify the intricate processes of p-menthane biosynthesis, the following diagrams illustrate the core pathway, a common experimental workflow, and the logic of its regulation.

References

- 1. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Menthene for Scientific Professionals

An In-depth Overview of the Commercial Availability, Physicochemical Properties, Synthesis, and Analysis of 1-Menthene for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound (also known as o-menthene) is a monocyclic monoterpene, a class of organic compounds prevalent in the essential oils of many plants. Structurally, it is a derivative of cyclohexane with methyl and isopropyl substituents. While several isomers exist, this guide focuses on this compound, characterized by the double bond between the two substituent-bearing carbons. It serves as a valuable chiral building block and starting material in the synthesis of various specialty chemicals, including flavors, fragrances, and potentially, pharmacologically active molecules. This document provides a comprehensive technical overview of its commercial availability, key physicochemical properties, common synthetic routes, and analytical methodologies.

Commercial Availability and Suppliers

This compound is commercially available from a range of specialty chemical suppliers. It is typically offered in various grades of purity, with common specifications being 98% or 99% purity. Researchers can procure this compound in quantities ranging from grams for laboratory research to kilograms for pilot-scale projects.[1][2]

For larger, industrial-scale requirements, some suppliers offer bulk packaging options such as totes, ISO tanks, or railcars.[3] Pricing can vary significantly based on the grade, quantity, and supplier.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Available Purity/Grades | Typical Quantities | Notes |

| Parchem | Specialty Grades | Bulk, FCL, TL, Tote | Focus on industrial and bulk supply. |

| LookChem | Pharmaceutical Grade, 98%, 99% | 10g, 100g, 1kg+ | Platform with multiple listed suppliers.[1][2] |

| BOC Sciences | Research Chemicals | Custom Synthesis Available | Supplies a wide range of biochemicals and building blocks.[4] |

| Chemlyte Solutions | R&D and Commercial Use | Grams, Kilograms | Sourcing from various Chinese manufacturers.[2] |

| Dayang Chem (Hangzhou) | 98.0% | 100g, 1kg, 100kg+ | Offers various scales for inquiry. |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is critical for its application in synthesis and for ensuring safe handling and storage. The key properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 11028-39-0 | [1][5] |

| Molecular Formula | C₁₀H₁₈ | [1][5][6] |

| Molecular Weight | 138.25 g/mol | [1][5][6] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point | 172.1 °C at 760 mmHg | [1][5] |

| Density | 0.823 g/cm³ at 20 °C | [5] |

| Refractive Index (n²⁰/D) | ~1.458 | [5] |

| Flash Point | 44.8 °C | [1][5] |

| Vapor Pressure | 1.8 mmHg at 25 °C | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [8] |

| XLogP3 | 3.1 | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most notably via the dehydration of menthol or the selective hydrogenation of limonene.[9][10] The acid-catalyzed dehydration of menthol is a common laboratory-scale procedure.

Synthesis of this compound via Dehydration of Menthol

This E1 elimination reaction involves the protonation of the hydroxyl group of menthol by a strong acid, followed by the loss of a water molecule to form a carbocation intermediate. A subsequent deprotonation yields the alkene. According to Zaitsev's rule, the more substituted this compound is the major product over 3-menthene.[8]

Detailed Experimental Protocol: Dehydration of Menthol

This protocol is adapted from standard organic chemistry laboratory procedures for alcohol dehydration.[8]

Materials and Equipment:

-

(–)-Menthol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Boiling chips

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 25 mL of (–)-menthol and 4-8 boiling chips. Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

-

Reflux: Assemble a fractional distillation apparatus using the round-bottom flask as the reaction vessel. Heat the mixture gently using a heating mantle to initiate the reaction. Reflux the mixture for 30-45 minutes. The temperature at the distillation head should be monitored but kept below the boiling point of the product during this phase.

-

Distillation: After the reflux period, increase the heating to distill the alkene products from the reaction mixture. Collect the distillate that boils in the range of 165-175 °C. Record the temperature range over which the bulk of the distillate is collected.

-

Work-up: Transfer the collected distillate to a separatory funnel. Carefully wash the organic layer by adding 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will evolve; vent the funnel frequently.

-

Separation: Remove the aqueous layer. Wash the organic layer with 20 mL of water. Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer (the crude menthene product) into a clean, dry Erlenmeyer flask. Add approximately 1-2 grams of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

-

Final Product: Decant the dried product into a pre-weighed, clean, dry flask to obtain the final mass of the synthesized menthene. The product's identity and purity should be confirmed via analytical methods.

Analytical Methods and Protocols

Gas chromatography (GC) is the most common and effective technique for analyzing the purity of this compound and quantifying the presence of isomers or impurities.[8][11]

Gas Chromatography (GC) Analysis

A GC system separates volatile compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert carrier gas). A Flame Ionization Detector (FID) is typically used for hydrocarbon analysis due to its high sensitivity.

Detailed Experimental Protocol: GC-FID Analysis

This protocol provides a standard method for the purity analysis of a synthesized or purchased this compound sample.

Materials and Equipment:

-

This compound sample

-

Hexane (or other suitable solvent, HPLC grade)

-

Gas Chromatograph with FID (GC-FID)

-

Capillary column (e.g., VF-624ms or similar non-polar/mid-polar column, 30-60 m length)

-

Autosampler vials or GC syringe

-

Data acquisition and processing software

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample by dissolving approximately 10 µL of the sample in 1 mL of hexane in a clean vial. This corresponds to a ~1% solution.

-

Instrument Setup:

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Set to 250 °C. Use a split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 5 minutes.

-

-

Detector (FID): Set to 280 °C. Ensure hydrogen and air flows are set according to manufacturer recommendations.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Start the data acquisition software simultaneously with the injection. The run will last approximately 21 minutes under these conditions.

-

Analysis:

-

Identify the peaks in the resulting chromatogram based on their retention times. If available, compare with a certified reference standard.

-

Integrate the area of each peak.

-

Calculate the purity of this compound by dividing the peak area of this compound by the total area of all peaks and multiplying by 100 (Area % method). This provides a relative quantification of the components in the mixture.

-

Safety and Handling

This compound is a flammable liquid and vapor.[12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[10] Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. Mild toxicity by ingestion has been reported.[2]

Conclusion

This compound is a readily available monoterpene with established physicochemical properties. Its synthesis via the dehydration of menthol provides a practical route for laboratory-scale production. The purity and composition of both commercial and synthesized this compound can be reliably determined using standard gas chromatography techniques. This guide provides the foundational technical information required for researchers and drug development professionals to source, synthesize, and analyze this compound for their specific applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. CAS No.11028-39-0,this compound Suppliers [lookchem.com]

- 3. parchem.com [parchem.com]

- 4. para-1-menthene, 5502-88-5 [thegoodscentscompany.com]

- 5. This compound | 11028-39-0 [chemnet.com]

- 6. This compound | C10H18 | CID 25445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iscientific.org [iscientific.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. researchgate.net [researchgate.net]

- 10. Menthol - Wikipedia [en.wikipedia.org]

- 11. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p-Menth-1-ene | C10H18 | CID 21671 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Menthene

This guide provides comprehensive safety data and handling precautions for 1-Menthene, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical property databases to ensure a thorough understanding of the substance's characteristics and associated hazards.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: o-menthene, 1-methyl-2-propan-2-ylcyclohexene[1]

-

Molecular Weight: 138.25 g/mol [1]

Hazard Identification and Classification

This compound is classified as a flammable liquid and may cause skin irritation and allergic reactions.[3] It is crucial to understand its hazard ratings to ensure safe handling.

Table 1: Hazard Identification and Classification

| Classification System | Rating | Description |

| GHS Classification | Flammable liquids 3, H226 | Flammable liquid and vapor.[3] |

| Skin irritation 2, H315 | Causes skin irritation.[3] | |

| Sensitization - skin 1, H317 | May cause an allergic skin reaction.[3] | |

| NFPA Rating | Health: 1, Fire: 2, Reactivity: 0 | |

| HMIS Rating | Health: 1, Fire: 2, Reactivity: 0 |

Hazard Statements:

-

H226: Flammable liquid and vapor.[3]

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.[3]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[3]

-

P403+P235: Store in a well-ventilated place. Keep cool.[3]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 172.1 ± 7.0 °C at 760 mmHg | [2] |

| Flash Point | 44.8 ± 13.0 °C | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 1.8 ± 0.2 mmHg at 25°C | [2] |

| Water Solubility | Insoluble (1.84 mg/L @ 25 °C est.) | [4] |

| Solubility | Soluble in alcohol | [4] |

| LogP (Octanol/Water Partition Coefficient) | 4.95 | [2] |

| Refractive Index | 1.459 | [2] |

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound to minimize risks of exposure and accidents.

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and vapors. |

| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile) and protective clothing. | Prevents skin contact, irritation, and allergic reactions.[5] |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respiratory filter device should be worn. | [5] Protects against inhalation of harmful vapors. |

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent the formation of aerosols and accumulation of vapors.[3]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Personal Hygiene: Wash hands thoroughly after handling.[7] Immediately remove any clothing that becomes soiled or contaminated.[3] Do not eat, drink, or smoke in the work area.[8]

Storage:

-

Container: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place.[3][5]

-

Incompatible Materials: Store away from strong oxidizing agents and strong reducing agents.[9]

-

Temperature: It is recommended to store at 4°C.[5]

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area (no smoking, flares, sparks, or flames).[6]

-

Ventilate Area: Ensure adequate ventilation.

-

Personnel: Keep unnecessary personnel away from the spill area.[6]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[5] Dike the spilled material where possible.[6]

-

Cleanup:

-

Wear appropriate personal protective equipment during cleanup.[5][6]

-

Absorb the spill with inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[10]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[6][7]

-

Do not allow the product to reach the sewage system or any water course.[3]

-

-

Disposal: Dispose of the contaminated material as waste according to local, regional, and national regulations.[3]

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately.[7] Show the safety data sheet to the doctor in attendance.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.[5]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[7] Also avoid extremes of temperature and direct sunlight.[5]

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.[9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.[5]

-

Hazardous Polymerization: No information available.[9]

Toxicological and Ecological Information

-

Toxicological Information:

-

Ecological Information:

Disposal Considerations

-

Waste Treatment: Must not be disposed of together with household garbage.[3] Disposal must be made according to official regulations.[3]

-

Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the product itself.[3]

Visual Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate emergency response procedures.

Caption: this compound Safe Handling and Emergency Response Workflow.

References

- 1. This compound | C10H18 | CID 25445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:11028-39-0 | Chemsrc [chemsrc.com]

- 3. prod.adv-bio.com [prod.adv-bio.com]

- 4. para-1-menthene, 5502-88-5 [thegoodscentscompany.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. axxence.de [axxence.de]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. CAS No.11028-39-0,this compound Suppliers [lookchem.com]

Thermochemical Data for 1-Menthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Menthene (C₁₀H₁₈) is a monoterpene, a class of naturally occurring organic compounds, that holds significance in various scientific domains, including flavor and fragrance industries, and as a potential chiral building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties is paramount for process design, reaction engineering, and for elucidating its role in biological systems. This guide provides a comprehensive overview of the available thermochemical data for this compound, details relevant experimental methodologies, and visualizes its biosynthetic context.

Thermochemical Data

The experimental thermochemical data for this compound is not extensively available in the public domain. Much of the accessible information is derived from computational methods. This section presents a compilation of both calculated and, where available, experimental data for this compound and its isomers to provide a comparative thermochemical landscape.

Calculated Thermochemical Properties of this compound

The following table summarizes the calculated thermochemical properties for this compound. These values are primarily derived from the Joback method, a group contribution method used for the estimation of thermophysical properties of pure components.

| Property | Symbol | Value | Unit | Source |

| Molar Mass | M | 138.25 | g/mol | [1] |

| Standard Enthalpy of Formation (Gas) | ΔfH°gas | -116.45 | kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation (Gas) | ΔfG° | 108.41 | kJ/mol | [2] |

| Enthalpy of Vaporization | ΔvapH° | 38.05 | kJ/mol | [2] |

| Enthalpy of Fusion | ΔfusH° | 8.81 | kJ/mol | [2] |

Note: These values are estimations and should be used with an understanding of the inherent limitations of the Joback method.

Thermochemical Data for p-Menth-1-ene (an isomer of this compound)

The NIST WebBook provides access to critically evaluated thermodynamic data, which may include experimental values. For p-Menth-1-ene, the following data is noted as available, though direct access to the specific values and their experimental origin may require a subscription to the NIST/TRC Web Thermo Tables.[3][4][5]

| Property | Temperature/Pressure Range |

| Enthalpy of vaporization or sublimation | As a function of Temperature |

| Heat capacity at saturation pressure (Liquid) | As a function of Temperature |

| Entropy (Ideal Gas) | 200 K to 1000 K |

| Entropy (Liquid in equilibrium with Gas) | 293.138 K to 630 K |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, this section outlines a general and representative methodology for determining a key thermochemical property: the enthalpy of combustion, using oxygen bomb calorimetry. This technique is a standard method for determining the heat of combustion of volatile organic compounds.[6][7]

Determination of the Enthalpy of Combustion by Oxygen Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound.

Apparatus:

-

Oxygen bomb calorimeter

-

Benzoic acid (standard for calibration)

-

Volatile sample container (e.g., gelatin capsule)

-

Fuse wire (e.g., nickel-chromium)

-

Oxygen cylinder with pressure regulator

-

High-precision balance (± 0.0001 g)

-

Temperature sensor with high resolution (e.g., platinum resistance thermometer)

-

Data acquisition system

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh a pellet of benzoic acid (approximately 1 g).

-

Place the benzoic acid pellet in the crucible inside the bomb.

-

Attach a known length of fuse wire, ensuring it is in contact with the pellet.

-

Assemble the bomb, seal it, and pressurize it with oxygen to approximately 30 atm.

-

Immerse the bomb in a known mass of water in the calorimeter jacket.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature change until a maximum is reached and the temperature starts to fall.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.[6]

-

-

Sample Measurement:

-

Accurately weigh a gelatin capsule containing a known mass of this compound (a volatile substance).

-

Place the capsule in the crucible.

-

Repeat the procedure from step 1.3 to 1.7 for the this compound sample.

-

-

Data Analysis:

-

Calculate the heat released during the combustion of this compound (qcomb) using the measured temperature change and the calorimeter's heat capacity.

-

Correct for the heat of combustion of the gelatin capsule and the fuse wire.

-

Calculate the standard enthalpy of combustion per mole of this compound (ΔcH°).

-

Calculation:

The standard enthalpy of combustion can be calculated using the following equation:

ΔcH° = (Ccal * ΔT - qfuse - qcapsule) / nsample

where:

-

Ccal is the heat capacity of the calorimeter (in kJ/K).

-

ΔT is the temperature change (in K).

-

qfuse is the heat released by the combustion of the fuse wire (in kJ).

-

qcapsule is the heat released by the combustion of the gelatin capsule (in kJ).

-

nsample is the number of moles of the this compound sample.

Biosynthesis Pathway

This compound is a monoterpene, and its biosynthesis is closely related to other cyclic monoterpenes like limonene and menthol. Monoterpenes are synthesized in plants from the precursor geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[8][9] The following diagram illustrates the general biosynthetic pathway leading to menthol, which involves limonene, an isomer of this compound, as a key intermediate.[10][11][12]

Caption: Biosynthetic pathway of (-)-Menthol from IPP and DMAPP.

Conclusion

This technical guide provides a consolidated source of thermochemical data for this compound, primarily based on computational estimations due to the scarcity of experimental values in public literature. The outlined experimental protocol for determining the enthalpy of combustion offers a practical framework for researchers seeking to obtain empirical data. Furthermore, the visualization of the related monoterpene biosynthetic pathway provides essential context for understanding the formation of this compound and its isomers in biological systems. Further experimental investigation into the thermochemical properties of this compound is warranted to validate and expand upon the existing calculated data, which will be invaluable for its application in both industrial and pharmaceutical research.

References

- 1. This compound | C10H18 | CID 25445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1(7)-P-menthene (CAS 1124-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-methyl-1-(1-methylethyl)cyclohexene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 4. Cyclohexene, 1-methyl-4-(1-methylethyl)- [webbook.nist.gov]

- 5. Cyclohexene, 1-methyl-4-(1-methylethyl)- [webbook.nist.gov]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Monoterpene - Wikipedia [en.wikipedia.org]

- 9. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Menthol - Wikipedia [en.wikipedia.org]

- 11. menthol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Menthenes via Dehydration of Menthol